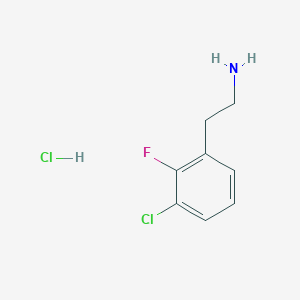

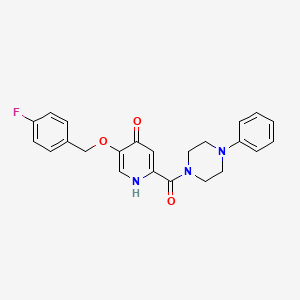

![molecular formula C14H15N3OS B2535932 N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide CAS No. 321943-74-2](/img/structure/B2535932.png)

N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide” is a chemical compound . It is related to a series of N-substituted-N’-(4,6-dimethylpyrimidin-2-yl)thiourea derivatives .

Synthesis Analysis

The synthesis of related compounds involves the use of tetrabutylammonium bromide as a phase transfer catalyst (PTC) . The derivatives were prepared by oxidative cyclization .Molecular Structure Analysis

The molecular structure of related compounds was characterized by IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis . The crystal structures were determined from single crystal X-ray diffraction data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the use of tetrabutylammonium bromide as a phase transfer catalyst (PTC) and oxidative cyclization .Scientific Research Applications

Discovery of MGCD0103 as an Orally Active Histone Deacetylase Inhibitor

The compound MGCD0103, which shares structural similarities with N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide, was found to be an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, exhibiting significant antitumor activity and entering clinical trials as a promising anticancer drug. This compound blocks cancer cell proliferation, induces histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, and is orally bioavailable (Zhou et al., 2008).

Novel Reactive Dyes with Anti-bacterial and Insect-repellent Properties

Research on this compound derivatives led to the synthesis of novel reactive dyes combining the strengths of anti-bacterial activities of sulfonamides and the insect-repellent property of N,N-Diethyl-m-toluamide (DEET). These dyes demonstrated significant anti-bacterial and insect-repellent activity, showcasing the versatility of the chemical structure for applications beyond pharmacological activity (Mokhtari et al., 2014).

Ultrasound-Assisted Synthesis of Anti-Tubercular Scaffolds

A study explored the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, including structures related to this compound, which showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis with IC50 values of less than 1 µg/mL. This research underscores the potential of these compounds in the development of new anti-tubercular drugs, highlighting the significant biological activities that can be derived from modifications of the base chemical structure (Nimbalkar et al., 2018).

Future Directions

properties

IUPAC Name |

N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-10-8-11(2)17-14(16-10)19-9-15-13(18)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUIXHZEVWGUHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCNC(=O)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

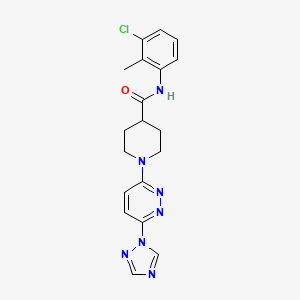

![N-(3-acetamidophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2535855.png)

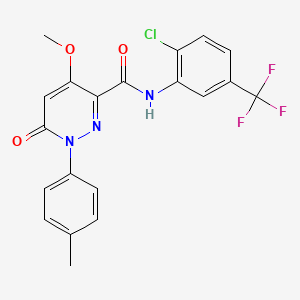

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2535860.png)

![2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2535862.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)sulfonyl)acetate](/img/structure/B2535863.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2535864.png)

![1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2535866.png)

![3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2535871.png)